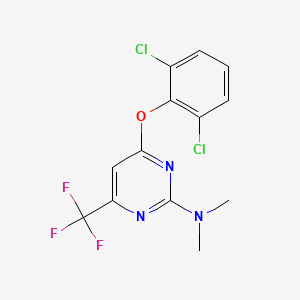

4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

4-(2,6-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 2,6-dichlorophenoxy substituent at position 4, and an N,N-dimethylamine group at position 2. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and receptor-modulating activities .

Properties

IUPAC Name |

4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O/c1-21(2)12-19-9(13(16,17)18)6-10(20-12)22-11-7(14)4-3-5-8(11)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZVSEVFGUQUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=C(C=CC=C2Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Dichlorophenoxy Group: This step involves the reaction of the pyrimidine intermediate with 2,6-dichlorophenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or partially reduced intermediates.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Potential Anticancer Applications

- CDK Inhibitors Several studies have focused on synthesizing pyrimidine derivatives as CDK4/6 inhibitors . These molecules can disrupt the cell cycle and induce apoptosis in cancer cells .

- Pyrido-pyrimidines Pyrido-pyrimidine scaffolds have demonstrated anticancer activity by targeting CDK4/6 and other kinases . Specific chloro derivatives in this class have shown increased activity compared to fluoro derivatives .

- Thieno-pyrimidin-hydrazones Thieno-pyrimidin-hydrazones have been designed as CDK4 inhibitors, inducing cell cycle arrest in the G1 to S phase transition .

Related Compounds and Research

- Pyrazol-pyrimidine-amine Pyrazol-pyrimidine-amine derivatives have shown activity against various cancer cell lines and CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis .

- Pyrazole carboxamides Pyrazole carboxamides have been synthesized as CDK2 inhibitors, exhibiting antiproliferative effects against solid cancer cell lines and inhibiting HDAC2 . Compounds with chlorine atoms at ortho positions demonstrated excellent antiproliferative activities .

- Thiazolidinone analogs Thiazolidinone analogs have been tested for anticancer activities by targeting CDK2 and EGFR, increasing caspase activity and cytochrome C levels in breast cancer cell lines .

Synonyms

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following table compares structural features, biological activities, and key findings for 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine and structurally related compounds:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenated Phenoxy Groups: The 2,6-dichlorophenoxy group in the target compound provides greater steric bulk and electron-withdrawing effects compared to 2,6-difluorophenoxy derivatives. This may enhance receptor binding affinity but reduce solubility . Trifluoromethyl (CF₃): CF₃ groups improve metabolic stability and membrane permeability, as seen in both pyrimidine and thienopyrimidine derivatives . N,N-Dimethylamine: The dimethylamine group at position 2 is a common feature in pyrimidines with antifungal and antiangiogenic activities, likely due to hydrogen-bonding interactions with target proteins .

Biological Activity Trends: Antifungal Activity: Methoxy and sulfur-containing substituents (e.g., phenylthio) correlate with antifungal efficacy against Aspergillus species, likely by disrupting fungal cell membranes or enzymes . Receptor Modulation: Fluorinated phenoxy pyrimidines (e.g., difluoro analogs) show promise in pain management via HMRGX1 receptor interaction, while chloro derivatives may exhibit distinct pharmacokinetic profiles . Antiangiogenic Potential: Thiadiazol-phenoxy derivatives demonstrate strong theoretical binding to VEGF receptors, suggesting a pathway for further experimental validation .

Synthetic Methodologies: Nucleophilic displacement reactions are commonly employed for introducing phenoxy, thio, or heterocyclic groups at position 4 of pyrimidine cores . Ammonia-mediated substitutions (e.g., in thienopyrimidines) yield high-purity intermediates under mild conditions .

Biological Activity

4-(2,6-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, commonly referred to as compound 1 , is a synthetic organic compound with a molecular formula of CHClFNO and a molecular weight of 352.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.

The chemical structure of compound 1 is characterized by its pyrimidine core substituted with both dichlorophenoxy and trifluoromethyl moieties. The predicted physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Boiling Point | 374.1 ± 52.0 °C |

| Density | 1.455 ± 0.06 g/cm³ |

| pKa | 1.50 ± 0.10 |

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, highlighting its potential applications in treating neurological disorders and its toxicological profile.

Anticonvulsant Activity

Research has indicated that compounds similar to compound 1 exhibit significant anticonvulsant properties. For instance, a study on related pyrimidine derivatives demonstrated efficacy in models of seizure induction, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds showed improved lipophilicity and blood-brain barrier penetration, suggesting their potential as anticonvulsants .

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of compound 1 against various cancer cell lines. Notably, a derivative of this class demonstrated IC values lower than standard chemotherapeutic agents like doxorubicin, indicating promising antitumor activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence cytotoxicity.

Toxicological Profile

The safety profile of compound 1 is critical for its therapeutic application. It has been classified as toxic upon ingestion and may cause skin irritation and serious eye damage . The compound's environmental impact is also a concern, as it has been categorized as hazardous to aquatic life .

Case Studies

Several case studies have documented the biological effects of compound 1 and its analogs:

- Anticonvulsant Efficacy : In a study involving a series of pyrimidine derivatives, one compound exhibited complete protection against seizures in animal models without neurotoxicity .

- Cytotoxicity Assessment : A comparative analysis of different derivatives showed that modifications to the N,N-dimethyl group significantly altered the cytotoxic profiles against several cancer cell lines .

- Environmental Impact : Investigations into the environmental toxicity revealed that compounds similar to compound 1 pose risks to aquatic ecosystems due to their persistence and bioaccumulation potential .

Q & A

Q. What are the key considerations for synthesizing 4-(2,6-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine?

The synthesis typically involves nucleophilic substitution reactions, where chloro or fluoro substituents on the pyrimidine core are replaced by phenoxy or amine groups. Critical factors include:

- Reaction conditions : Temperature (e.g., 80–120°C), solvent choice (DMF or DMSO for polar aprotic environments), and base selection (K₂CO₃ or NaH) to facilitate deprotonation and substitution .

- Purification : Column chromatography or recrystallization to isolate the product from intermediates/byproducts .

- Example protocol: React 4,6-dichloro-2-(trifluoromethyl)pyrimidine with 2,6-dichlorophenol under basic conditions, followed by dimethylamine introduction via a Buchwald-Hartwig coupling .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamine integration (e.g., singlet for N(CH₃)₂ at δ ~3.0 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 395 [M+H]⁺) .

- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between pyrimidine and phenoxy groups, critical for understanding conformational stability .

Q. How does the compound’s structure influence its solubility and stability?

- The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

- The 2,6-dichlorophenoxy group introduces steric hindrance, potentially slowing hydrolysis or oxidation under physiological conditions .

- Stability testing: Use accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to assess hydrolytic/oxidative susceptibility .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., dimerization) and enhancing yield (>85%) .

- Automated purification : Utilize flash chromatography systems with gradient elution (e.g., hexane/EtOAc) to isolate high-purity (>98%) product .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What computational methods are suitable for predicting biological activity?

- Molecular docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., kinases) using the compound’s X-ray structure to prioritize in vitro assays .

- QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity data to guide structural modifications .

- MD simulations : Assess conformational flexibility in solvent (e.g., water/lipid bilayers) to predict pharmacokinetics .

Q. How can contradictory bioactivity data between similar pyrimidine derivatives be resolved?

- Functional group comparison :

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| A | 2-Cl, 6-CF₃ | 12 nM (Kinase X) |

| B | 2-Br, 6-CH₃ | 450 nM (Kinase X) |

| The CF₃ group in Compound A enhances hydrophobic interactions with Kinase X’s active site, explaining higher potency. |

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .

Q. What strategies validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization after compound treatment to confirm binding .

- CRISPR/Cas9 knockouts : Ablate the putative target gene and assess loss of compound efficacy .

- Pull-down assays : Use biotinylated derivatives to isolate and identify bound proteins via LC-MS/MS .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent solubility profiles despite structural similarity?

- Case study : A methyl-to-trifluoromethyl substitution increases logP by ~1.5 units, drastically reducing aqueous solubility .

- Mitigation : Introduce polar groups (e.g., morpholine) or formulate as nanoparticles to enhance bioavailability .

Q. How to address discrepancies in enzymatic vs. cellular assay results?

- Membrane permeability : Use Caco-2 assays to quantify cellular uptake; poor permeability may explain weak cellular activity despite strong enzymatic inhibition .

- Metabolic stability : Perform microsomal stability tests (e.g., human liver microsomes) to identify rapid degradation in cellular models .

Methodological Recommendations

- Synthetic optimization : Prioritize Pd-catalyzed couplings for amine introductions to avoid overalkylation .

- Bioactivity studies : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural/assay data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.